1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Overview
Description
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is an organic compound with the chemical formula C11H13ClF3N. It is a cyclobutylamine derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps:
Synthesis of 4-(Trifluoromethyl)benzyl bromide: This step involves the bromination of 4-(trifluoromethyl)toluene using bromine in the presence of a catalyst.
Formation of 4-(Trifluoromethyl)phenylcyclobutanone: The benzyl bromide is then subjected to a cyclization reaction with a suitable cyclobutanone precursor.
Amination: The cyclobutanone derivative undergoes amination to form 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: This ketone derivative has different reactivity and applications compared to the amine hydrochloride.
The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-8(3-5-9)10(15)6-1-7-10;/h2-5H,1,6-7,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPLEZUIVWRDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857244 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270577-37-1, 1439902-32-5 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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